molecular formula C18H17ClF3N3O3 B11469783 Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate

Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate

Cat. No.: B11469783
M. Wt: 415.8 g/mol
InChI Key: FPRJVWCQWZATMY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the carbonyl carbon, providing the ester functionality.

    Formamide (CONH2): The formamide group (CONH2) is linked to the ethyl group, contributing to the overall structure.

    Trifluoromethyl Group (CF3): Three fluorine atoms are attached to a central carbon, enhancing the compound’s reactivity and lipophilicity.

    Chlorophenyl Group (C6H4Cl): The chlorophenyl moiety adds aromatic character and potential biological activity.

    Pyridine Ring (C5H5N): The pyridine ring, with its nitrogen atom, imparts heterocyclic properties.

Preparation Methods

The synthesis of this compound involves several steps. One possible route is the reaction of an appropriate amine (such as 2-aminopyridine) with ethyl 2-chloroformate, followed by trifluoroacetic anhydride. The specific conditions and reagents may vary, but this general approach yields the desired product.

Chemical Reactions Analysis

    Hydrolysis: Ethyl 2-[(2-chlorophenyl)formamido]-3,3,3-trifluoro-2-{[(pyridin-3-YL)methyl]amino}propanoate can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and reducing agents (such as lithium aluminum hydride, LiAlH4) are commonly used.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates due to its diverse structural features.

    Pesticides and Herbicides: The trifluoromethyl group enhances bioactivity, making it interesting for agrochemical applications.

    Fluorescent Probes: The pyridine ring can serve as a fluorescent probe in biological studies.

Mechanism of Action

    Target Proteins: Investigate interactions with specific proteins or enzymes.

    Cell Signaling Pathways: Explore how it modulates cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Compare with other esters, amides, and heterocyclic derivatives.

    Uniqueness: Highlight its distinctive features, such as the trifluoromethyl group and the pyridine ring.

Properties

Molecular Formula

C18H17ClF3N3O3

Molecular Weight

415.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyridin-3-ylmethylamino)propanoate

InChI

InChI=1S/C18H17ClF3N3O3/c1-2-28-16(27)17(18(20,21)22,24-11-12-6-5-9-23-10-12)25-15(26)13-7-3-4-8-14(13)19/h3-10,24H,2,11H2,1H3,(H,25,26)

InChI Key

FPRJVWCQWZATMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCC1=CN=CC=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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